molecular formula C17H20N4O2 B2608710 N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide CAS No. 1421583-95-0

N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide

Cat. No.: B2608710
CAS No.: 1421583-95-0
M. Wt: 312.373
InChI Key: RINSXOWLZZBNGG-UHFFFAOYSA-N
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Description

N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide is a complex organic compound featuring a pyridine ring, an oxadiazole ring, a cyclohexyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyridine ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a pyridine boronic acid or ester is coupled with a halogenated oxadiazole derivative.

    Introduction of the cyclohexyl group: This can be done via a Grignard reaction or other alkylation methods.

    Formation of the cyclopropanecarboxamide moiety: This step typically involves the reaction of a cyclopropanecarboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and pyridine rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether, or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole and pyridine rings suggests it may have antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to determine its efficacy and safety in various biological systems.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure makes it a candidate for applications in advanced materials science.

Mechanism of Action

The mechanism by which N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide
  • N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propionamide
  • N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)butanamide

Uniqueness

Compared to similar compounds, N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety. This structural feature may confer distinct chemical and biological properties, such as increased rigidity and specific binding interactions with target molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-15(13-4-5-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-6-10-18-11-7-12/h6-7,10-11,13H,1-5,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSXOWLZZBNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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